molecular formula C37H52N6O11 B1230356 Nap-ouabain CAS No. 68613-44-5

Nap-ouabain

Cat. No.: B1230356
CAS No.: 68613-44-5
M. Wt: 756.8 g/mol
InChI Key: BICSGSOPCZUGJV-UXGVZPBUSA-N
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Description

Nap-ouabain, also known as this compound, is a useful research compound. Its molecular formula is C37H52N6O11 and its molecular weight is 756.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Physiological Applications

  • Cardiovascular Effects
    • Nap-ouabain has been shown to influence blood pressure regulation through its effects on Na-K-ATPase activity. Studies indicate that low doses can lead to increased blood pressure in animal models, suggesting a potential role in hypertensive conditions .
  • Renal Function
    • Research demonstrates that this compound enhances natriuresis (sodium excretion) by inhibiting renal epithelial transport mechanisms. This effect is particularly pronounced in genetically modified mice expressing specific Na-K-ATPase isoforms, highlighting its potential for managing fluid balance and hypertension .
  • Neuroprotective Effects
    • This compound has been implicated in neuroprotection, where it may protect neuronal cells from apoptosis through modulation of intracellular signaling pathways. This suggests potential therapeutic applications in neurodegenerative diseases .

Cellular and Molecular Applications

  • Cell Signaling Modulation
    • The compound influences various intracellular signaling molecules, such as cAMP and InsP3, which are crucial for cellular homeostasis. Increased intracellular calcium levels due to this compound treatment can activate important signaling cascades involved in cell survival and function .
  • Gene Expression Regulation
    • Studies have shown that this compound can significantly alter gene expression profiles in various cell types, including vascular smooth muscle cells and endothelial cells. This includes upregulation of anti-apoptotic genes and early response genes, indicating its role in cellular stress responses .

Therapeutic Potential

  • Hypertension Management
    • Given its effects on blood pressure and renal sodium handling, this compound is being explored as a potential therapeutic agent for hypertension management. Its ability to modulate Na-K-ATPase activity presents a novel approach to treating this condition .
  • Cancer Therapy
    • Emerging research suggests that this compound may have cytotoxic effects on certain cancer cell lines, indicating its potential use as an adjunct therapy in oncology. Studies have demonstrated that it can induce apoptosis in cancer cells while sparing normal cells .
  • Ophthalmic Applications
    • Investigations into the effects of this compound on corneal sodium transport have revealed its potential to lower intraocular pressure, which could be beneficial for conditions like glaucoma .

Data Tables

Application AreaObserved EffectsReferences
CardiovascularIncreased blood pressure
Renal FunctionEnhanced natriuresis
NeuroprotectionProtection against neuronal apoptosis
Gene ExpressionUpregulation of anti-apoptotic genes
Cancer TherapyInduction of apoptosis in cancer cells
Ophthalmic ApplicationsDecrease in intraocular pressure

Case Studies

  • Hypertensive Rat Models : In studies involving spontaneously hypertensive rats, administration of this compound resulted in significant increases in blood pressure correlated with enhanced Na-K-ATPase activity and expression levels .
  • Mouse Models : Genetic manipulation of Na-K-ATPase isoforms in mice demonstrated that those expressing the ouabain-sensitive isoform exhibited greater natriuretic responses upon this compound treatment compared to controls, illustrating its targeted effects on renal physiology .
  • Neuroprotective Studies : Research involving rodent vascular smooth muscle cells showed that low doses of this compound could significantly alter gene expression associated with survival pathways, suggesting a protective role against neurodegeneration .

Properties

CAS No.

68613-44-5

Molecular Formula

C37H52N6O11

Molecular Weight

756.8 g/mol

IUPAC Name

3-[(3S,5S,8R,9S,10R,11R,13R,17R)-3-[[(2R,6R,7S)-4-[2-(4-azido-2-nitroanilino)ethyl]-6-hydroxy-7-methyl-1,4-oxazepan-2-yl]oxy]-5,11,14-trihydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C37H52N6O11/c1-21-30(46)17-42(12-11-39-27-4-3-23(40-41-38)14-28(27)43(50)51)18-32(53-21)54-24-5-8-35(20-44)33-26(6-9-36(35,48)15-24)37(49)10-7-25(22-13-31(47)52-19-22)34(37,2)16-29(33)45/h3-4,13-14,21,24-26,29-30,32-33,39,44-46,48-49H,5-12,15-20H2,1-2H3/t21-,24-,25+,26+,29+,30+,32-,33+,34+,35-,36-,37?/m0/s1

InChI Key

BICSGSOPCZUGJV-UXGVZPBUSA-N

SMILES

CC1C(CN(CC(O1)OC2CCC3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)O)CO)CCNC7=C(C=C(C=C7)N=[N+]=[N-])[N+](=O)[O-])O

Isomeric SMILES

C[C@H]1[C@@H](CN(C[C@@H](O1)O[C@H]2CC[C@@]3([C@@H]4[C@@H](CC[C@@]3(C2)O)C5(CC[C@@H]([C@]5(C[C@H]4O)C)C6=CC(=O)OC6)O)CO)CCNC7=C(C=C(C=C7)N=[N+]=[N-])[N+](=O)[O-])O

Canonical SMILES

CC1C(CN(CC(O1)OC2CCC3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)O)CO)CCNC7=C(C=C(C=C7)N=[N+]=[N-])[N+](=O)[O-])O

Synonyms

N-(ouabain)-N'-(2-nitro-4-azidophenyl)ethylenediamine
NAP-ouabain

Origin of Product

United States

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